molecular formula C27H24N2O3S B2528253 2-[(2,5-dimethylbenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 1291833-64-1

2-[(2,5-dimethylbenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2528253
CAS No.: 1291833-64-1
M. Wt: 456.56
InChI Key: ZOTOOVYCPWSYGC-UHFFFAOYSA-N
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Description

2-[(2,5-dimethylbenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C27H24N2O3S and its molecular weight is 456.56. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Structural Analysis

  • Synthetic Approaches and Computational Studies : Research on similar compounds, such as sulfadiazine-ortho-vanillin Schiff bases, involves comprehensive chemical characterization and computational studies using techniques like XRD, FT-IR, UV–Vis, NBO, FMO, and MEP. These methodologies are crucial for understanding the geometric optimization, vibrational wave numbers, and electronic properties of the compounds. The studies also explore non-covalent interactions, solvent effects on nonlinear optical properties, and the bioactive potential of these molecules, suggesting their applications in developing materials with nonlinear optical characteristics (Shahid et al., 2018).

  • Antibacterial and Antifungal Applications : The synthesis and evaluation of compounds for their antibacterial and antifungal activities are significant areas of research. For example, the synthesis of 2,4-diamino-5-benzylpyrimidines and their derivatives demonstrated in vitro activity against anaerobic organisms, hinting at their potential as antibacterial agents. Such studies highlight the importance of chemical synthesis in developing new therapeutic agents (Roth et al., 1989).

Potential Pharmaceutical Applications

  • Anti-HIV Activity : Research into pyrimidin-4(3H)-ones derivatives, including studies on their synthesis and evaluation against human immunodeficiency virus (HIV), showcases the role of these compounds in medicinal chemistry. The identification of derivatives with virus-inhibiting properties underlines the potential of such compounds in antiviral research and therapy (Novikov et al., 2004).

  • Anti-Inflammatory and Analgesic Agents : The synthesis of novel benzodifuranyl derivatives and their evaluation as anti-inflammatory and analgesic agents demonstrate the pharmaceutical applications of these compounds. Their COX-2 inhibition and analgesic activities suggest their utility in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Material Science Applications

  • Solid-State Fluorescence : The synthesis and solid-state fluorescence properties of novel compounds, such as 2-aminobenzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides, reveal the utility of these molecules in material sciences, particularly in developing new fluorescent materials. Computational analysis complements these studies by providing insights into the electronic properties and potential applications of these compounds in fluorescent technologies (Yokota et al., 2012).

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)methylsulfanyl]-3-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O3S/c1-17-11-12-18(2)20(13-17)16-33-27-28-24-22-9-4-5-10-23(22)32-25(24)26(30)29(27)15-19-7-6-8-21(14-19)31-3/h4-14H,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTOOVYCPWSYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.